N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNFBBXCNFAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide typically involves the condensation reaction between 2-nitrobenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted sulfonamides.
Scientific Research Applications
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The sulfonamide group is known to interfere with bacterial enzyme systems, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
Benzenesulfonamide derivatives exhibit variable anticancer potency depending on substituents:
- N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (Compounds 6–32) showed Gold Scores (GS) of 78.09–87.26 for PPARγ binding, with hydrogen bonding scores of 6.11–7.42, indicating strong target affinity .
- 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides demonstrated IC50 values of 1.98–9.12 µM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines . In contrast, 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)benzenesulfonamide (9) showed higher potency (IC50 = 35 µg/mL against HCT116) .
- Implications: The nitro group in N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide may enhance cytotoxicity through redox interactions, but its activity likely depends on the Schiff base’s conformational flexibility and substituent positioning.
Antimicrobial Activity
- 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) exhibited high activity against E. coli and B. licheniformis, attributed to its nitro group’s electron-withdrawing effects, which improve membrane penetration .
- N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B) showed moderate activity, suggesting that hydroxyl groups may reduce efficacy compared to nitro substituents .
Neurological and Enzyme-Modulating Activity
- N-(2-chlorophenyl)benzenesulfonamide and N-(4-fluorophenyl)benzenesulfonamide demonstrated acetylcholinesterase (AChE) reactivation in combination with pralidoxime, highlighting the role of halogen substituents in enzyme interactions .
- 4-Amino-N-[5-(2-nitrophenyl)-1,3,4-thiadiazole-2-yl]benzenesulfonamide (a5) exhibited moderate anticonvulsant activity in the maximal electroshock (MES) model, suggesting nitro groups may enhance CNS permeability .
- Implications : The target compound’s nitro group and Schiff base could synergize to improve AChE binding or blood-brain barrier penetration, though this requires experimental validation.
Biological Activity
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a Schiff base derived from the reaction of 2-nitrobenzaldehyde and benzenesulfonamide. Its molecular structure can be represented as follows:
- Molecular Formula: C13H12N2O3S
- Molecular Weight: 280.31 g/mol
The presence of both nitro and sulfonamide functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. Additionally, the nitro group may enhance the compound's reactivity and interaction with cellular components.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzene sulfonamides found that this compound demonstrated notable activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 20 | 75 |
This data indicates that the compound has a promising profile as an antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A recent study focused on its effects on glioblastoma cells (U87) revealed that the compound induced significant cytotoxicity at concentrations as low as 10 µM.
Table 2: Cytotoxic Effects on Glioblastoma Cells
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
These findings suggest that this compound may inhibit cell proliferation through mechanisms involving receptor tyrosine kinase interactions, which are crucial in cancer cell signaling pathways.
Case Studies
- Cardiovascular Effects : A study using isolated rat heart models indicated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance. While specific data on this compound was not detailed, the general trend shows that sulfonamide compounds can modulate cardiovascular functions through interactions with calcium channels .
- Docking Studies : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism by which it may exert its anticancer effects .
Q & A
What are the common synthetic routes for N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide?
Answer:
The compound is synthesized via a Schiff base condensation reaction between 2-nitrobenzaldehyde and benzenesulfonamide. The reaction is typically conducted under reflux in ethanol or methanol with acid catalysis (e.g., glacial acetic acid) for 4–6 hours. Purification involves recrystallization from ethanol or column chromatography. Yield optimization may require adjusting stoichiometry or solvent polarity. Key intermediates are confirmed via TLC or HPLC .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies the C=N stretch (1600–1640 cm⁻¹) and sulfonamide S=O stretches (1150–1350 cm⁻¹).
- NMR (¹H/¹³C) : Aromatic protons appear at δ 7.0–8.5 ppm; the imine proton (C=N–H) resonates at δ 8.5–9.0 ppm.
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N: ~1.28 Å) and dihedral angles between aromatic planes.
- UV-Vis Spectroscopy : Monitors π→π* and n→π* transitions (λmax ~300–400 nm) to study tautomerism .
How can density functional theory (DFT) be applied to study the tautomerism of this Schiff base?
Answer:
DFT (e.g., B3LYP/6-311++G(d,p)) calculates energy differences between enol-imine and keto-amine tautomers. Solvent effects are modeled via the polarizable continuum model (PCM). Thermodynamic parameters (ΔG, ΔH) are derived from Gibbs free energy differences. Transition states are located using QST3 or IRC methods. Simulated IR and NMR spectra are compared to experimental data to validate tautomeric populations .
What crystallographic challenges arise in determining this compound's structure, and how are they resolved?
Answer:
Challenges include positional disorder in the nitro group or phenyl rings. Solutions:
- Refinement in SHELXL : Apply restraints (e.g., DELU, SIMU) to disordered atoms.
- Anisotropic Displacement Parameters : Model thermal motion for non-H atoms.
- Validation Tools : Check R1 (<0.05), wR2, and residual electron density (<0.5 eÅ⁻³). Twinning, if present, is addressed using HKLF5 .
What methodologies assess the biological activity of derivatives of this compound?
Answer:
- Antiviral Assays : Plaque reduction neutralization tests (PRNT) for viruses (e.g., TBEV, West Nile).
- Cytotoxicity Screening : MTT assays on Vero or HEK293 cells (IC50 determination).
- SAR Studies : Modify substituents (e.g., nitro group, sulfonamide) and evaluate EC50 shifts. Derivatives with EC50 <10 µM and selectivity indices >10 are prioritized .
How do hydrogen bonding patterns influence the crystal packing of this compound?
Answer:
Graph set analysis (e.g., Etter’s rules) identifies motifs like S(6) rings from N–H···O=S interactions. π-π stacking (3.5–4.0 Å) between aromatic rings and C–H···O contacts stabilize the lattice. Hirshfeld surfaces quantify interaction contributions (e.g., O···H: ~25%, N···H: ~10%) .
How do solvent polarity and reaction conditions affect the molecular conformation of this Schiff base?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
